molecular formula C19H19NO4S2 B2728660 4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 867136-25-2

4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No. B2728660
CAS RN: 867136-25-2
M. Wt: 389.48
InChI Key: HQQOXCSZEABOPZ-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as COB-5, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. COB-5 is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by COB-5 has been shown to reduce the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthetic and Pharmacological Potential

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, including structures related to 4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide, exhibit high synthetic and pharmacological potential. These compounds serve as key intermediates in constructing new molecular systems with attractive pharmacological properties. Research highlights their limited study, advocating for further exploration in experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Environmental and Health Effects

The study of organochlorine pesticide residues, including chlorinated benzenes and cyclohexanes, underscores the environmental and health risks associated with these compounds. High concentrations in environmental samples point to their persistence and bioaccumulation, necessitating research into remediation strategies (Taiwo, 2019).

Catalytic Oxidation of Cyclohexene

Advancements in the catalytic oxidation of cyclohexene demonstrate the utility of cyclohexene derivatives, including cyclohexyl-based compounds, in industrial applications. These developments underscore the synthesis of intermediates for chemical industries, pointing to the broader applicability of cyclohexyl derivatives in creating valuable chemical products (Cao et al., 2018).

properties

IUPAC Name

4-cyclohexyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c21-19-24-17-11-8-15(12-18(17)25-19)20-26(22,23)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,20H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQOXCSZEABOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide

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